(S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine
Description
(S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine is a chiral primary amine featuring a halogenated aromatic ring. Its molecular formula is C₉H₁₀BrFN, with a bromine atom at the 5-position and fluorine at the 2-position of the phenyl group. The (S)-enantiomer is specifically noted in synthetic and pharmacological contexts, as stereochemistry significantly influences biological activity and receptor interactions . The compound’s structure combines electron-withdrawing halogens (Br and F) with a flexible propan-1-amine chain, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
Molecular Formula |
C9H11BrFN |
|---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-2-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |
InChI Key |
CDDJYOHZUZQHKX-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC(=C1)Br)F)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine typically involves the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Chiral Amine Formation: The formation of the chiral amine side chain.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination may require the use of a fluorinating agent such as Selectfluor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine
- Molecular Formula : C₉H₁₀BrFN (identical to the target compound).
- Structural Differences : Bromine and fluorine substituents are at positions 3 and 5, respectively, altering electronic distribution and steric interactions.
- Implications: Positional isomerism may affect binding affinity in receptor pockets.
1-(4-Bromophenyl)propan-1-amine
- Molecular Formula : C₉H₁₂BrN.
- Structural Differences : Lacks fluorine and has bromine at the 4-position.
- Implications : The absence of fluorine reduces electron-withdrawing effects, increasing the aromatic ring’s electron density. Market analysis (2020–2025) indicates scalable production of this analog, suggesting brominated amines are industrially viable despite regulatory challenges .
Branching and Substitution Variations
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine
- Molecular Formula : C₁₀H₁₂BrFN.
- Structural Differences : Tertiary amine with a methyl group at the 2-position of the propane chain.
- However, this compound is listed as discontinued, possibly due to synthesis complexity or toxicity concerns .
(1S)-1-(2-fluoro-5-methoxyphenyl)-2-methylpropan-1-amine
Heterocyclic and Complex Derivatives
3-[5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine
- Molecular Formula: C₁₈H₁₈BrFNO.
- Structural Differences: Incorporates a dihydroisobenzofuran ring system and dimethylamino group.
- Implications : The rigid heterocyclic core may restrict conformational flexibility, reducing off-target effects in receptor binding. This structural complexity, however, increases synthetic difficulty .
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine
- Molecular Formula : C₁₁H₁₀Br₂F₂N₂.
- Structural Differences : Pyridine ring replaces benzene, with additional Br and F substituents.
- The ethanamine chain’s elongation may enhance interactions with extended receptor sites .
Indole and Tryptamine Analogs
1-(5-Fluoro-1H-indol-3-yl)propan-2-amine (5F-AMT)
- Molecular Formula : C₁₁H₁₃FN₂.
- Structural Differences : Indole ring system instead of phenyl.
- Implications : The indole moiety is associated with serotonergic activity, as seen in psychedelics like α-MT. This suggests divergent pharmacological targets compared to the target compound’s halogenated phenyl group .
Biological Activity
(S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine is a chiral amine with potential biological significance due to its unique structural features. This compound, characterized by the presence of bromine and fluorine substituents on a phenyl ring, has garnered attention for its potential interactions with various biological targets. Below, we explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
Chemical Properties:
- Molecular Formula: C10H12BrF
- Molar Mass: 232.09 g/mol
- Chirality: The compound exists as the (S)-enantiomer, which influences its biological activity.
Synthesis Overview:
The synthesis of this compound typically involves several steps, including:
- Starting Materials: Utilization of 5-bromo-2-fluorobenzaldehyde and propan-1-amine.
- Reactions: Common reactions include reductive amination or coupling reactions facilitated by palladium catalysts.
- Purification Techniques: Methods such as chromatography are employed to isolate the desired enantiomer with high purity.
Pharmacological Potential
The biological activity of this compound is primarily investigated through its binding affinity to various receptors and enzymes. Studies have indicated that this compound may exhibit:
- Antitumor Activity: In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
- Neurotransmitter Modulation: The compound has been studied for its interactions with neurotransmitter systems, particularly in relation to serotonin and dopamine receptors.
Structure-Activity Relationship (SAR)
The presence of halogen substituents significantly influences the compound's biological activity:
-
Bromine vs. Fluorine Substitution: The combination of bromine and fluorine in the para position enhances the lipophilicity and receptor binding affinity compared to compounds with only one halogen substitution.
Compound Name Structural Features (S)-1-(5-Bromo-2-chlorophenyl)propan-1-amine Chlorine instead of fluorine (S)-1-(5-Bromo-2-methylphenyl)propan-1-amine Methyl group instead of fluorine
This unique combination may facilitate stronger interactions with biological targets, enhancing its pharmacological profile.
Study on Antitumor Activity
In a recent study evaluating various derivatives of phenylpropylamines, this compound demonstrated significant growth inhibitory effects in human colorectal cancer cells. The mechanism was linked to the activation of p53-dependent pathways, which are crucial for cell cycle regulation and apoptosis induction.
Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of this compound, revealing its potential as a selective inhibitor for certain serotonin receptors. This suggests that it could play a role in modulating mood disorders or anxiety-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
